6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzimidazole core. The incorporation of fluorine atoms in its structure significantly enhances its chemical stability, lipophilicity, and metabolic stability, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as Togni’s reagent . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity to target proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Trifluoromethylbenzimidazole: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethoxybenzimidazole: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic cores.
Uniqueness: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the simultaneous presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced chemical stability, lipophilicity, and metabolic stability. This dual functionality makes it a versatile compound with broad applications in various scientific fields .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZKRKIAKDGVOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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